Zatolmilast

Catalog No.
S3336627
CAS No.
1606974-33-7
M.F
C21H15ClF3NO2
M. Wt
405.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zatolmilast

CAS Number

1606974-33-7

Product Name

Zatolmilast

IUPAC Name

2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid

Molecular Formula

C21H15ClF3NO2

Molecular Weight

405.8 g/mol

InChI

InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28)

InChI Key

LTSUMTMGJHPGFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F

Description

BPN-14770 is under investigation in clinical trial NCT02840279 (A Multiple Ascending Dose Study of BPN14770 in Healthy Young and Elderly Male or Female Subjects).

PDE4D Inhibition:

BPN14770 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) within specific cell types in the brain. [] By inhibiting PDE4D, BPN14770 increases intracellular cAMP levels, which can modulate various signaling pathways crucial for memory and learning.

Alzheimer's Disease:

Research suggests that BPN14770 may have therapeutic potential for Alzheimer's disease (AD). Studies in animal models of AD have shown that BPN14770 treatment improved memory performance and protected against neuronal loss induced by amyloid beta (Aβ) plaques, a hallmark of AD pathology. [, ] These findings warrant further investigation into the efficacy and safety of BPN14770 in clinical trials for AD patients.

Other Potential Applications:

Beyond AD, BPN14770 is being explored for its potential benefits in other neurodegenerative diseases, including Parkinson's disease and Huntington's disease. [, ] However, these applications are currently in pre-clinical stages, and further research is needed to determine their therapeutic viability.

Zatolmilast is a small molecule compound classified as a phosphodiesterase 4 inhibitor, specifically targeting the enzyme 3',5'-cyclic-AMP phosphodiesterase 4D. Its chemical formula is C21H15ClF3NO2, and it has a molecular weight of approximately 405.8 g/mol . Zatolmilast is also known by its developmental code BPN-14770 and is being investigated primarily for its potential therapeutic effects in cognitive disorders, including Fragile X syndrome and Alzheimer's disease .

Zatolmilast acts by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby increasing intracellular levels of this second messenger. This action can modulate various physiological processes, including inflammation and neurotransmission. The compound's mechanism involves binding to the active site of the phosphodiesterase enzyme, preventing it from degrading cAMP .

The biological activity of zatolmilast has been demonstrated in several studies. It exhibits anti-inflammatory properties and has shown efficacy in models of neurodegenerative diseases. Specifically, zatolmilast has been noted for its ability to improve cognitive function in preclinical models and is currently undergoing clinical trials for conditions such as Fragile X syndrome and Alzheimer's disease . Its pharmacokinetic profile indicates a longer half-life compared to other similar compounds, which may enhance its therapeutic potential .

Zatolmilast is primarily being studied for its applications in treating cognitive impairments associated with neurodevelopmental disorders like Fragile X syndrome. Additionally, it is being explored for potential use in Alzheimer's disease therapy due to its ability to enhance cAMP signaling pathways, which are crucial for synaptic plasticity and memory . The compound has received Fast Track designation from the U.S. FDA for its use in Fragile X syndrome, highlighting its significance in addressing unmet medical needs .

Research indicates that zatolmilast interacts selectively with the phosphodiesterase 4D enzyme, showing minimal off-target effects compared to other compounds in its class. Studies have demonstrated that zatolmilast does not significantly affect other phosphodiesterase isoforms or major drug-metabolizing enzymes, suggesting a favorable interaction profile that could minimize adverse effects during treatment .

Zatolmilast shares similarities with several other phosphodiesterase inhibitors but stands out due to its selectivity for phosphodiesterase 4D and its unique chemical structure. Below is a comparison with other notable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
RoflumilastC17H18ClN3O3Phosphodiesterase 4 inhibitorApproved for COPD; broader PDE inhibition
SildenafilC22H30N6O4SPhosphodiesterase 5 inhibitorUsed for erectile dysfunction; selective
TheophyllineC7H8N4O2Non-selective phosphodiesterase inhibitorBronchodilator; less specific action
CilostazolC20H27N3O5SPhosphodiesterase 3 inhibitorUsed for claudication; different PDE target

Zatolmilast's specificity towards phosphodiesterase 4D allows it to potentially provide therapeutic benefits with reduced side effects compared to more generalized inhibitors like roflumilast or theophylline .

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

405.0743409 g/mol

Monoisotopic Mass

405.0743409 g/mol

Heavy Atom Count

28

UNII

G786V328X6

Dates

Modify: 2024-04-14

Explore Compound Types